Linafexor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

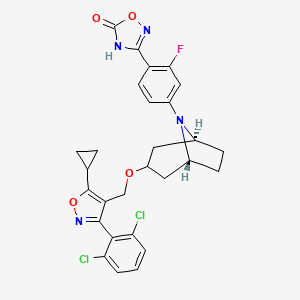

Structure

2D Structure

3D Structure

Properties

CAS No. |

2499656-04-9 |

|---|---|

Molecular Formula |

C28H25Cl2FN4O4 |

Molecular Weight |

571.4 g/mol |

IUPAC Name |

3-[4-[(1R,5S)-3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-2-fluorophenyl]-4H-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C28H25Cl2FN4O4/c29-21-2-1-3-22(30)24(21)25-20(26(38-33-25)14-4-5-14)13-37-18-10-15-6-7-16(11-18)35(15)17-8-9-19(23(31)12-17)27-32-28(36)39-34-27/h1-3,8-9,12,14-16,18H,4-7,10-11,13H2,(H,32,34,36)/t15-,16+,18? |

InChI Key |

CEEANZUSISGCJL-BYICEURKSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=CC(=C(C=C3)C4=NOC(=O)N4)F)OCC5=C(ON=C5C6=C(C=CC=C6Cl)Cl)C7CC7 |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CC5CCC(C4)N5C6=CC(=C(C=C6)C7=NOC(=O)N7)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Linafexor FXR Receptor Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linafexor (CS0159) is a potent, orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR), a pivotal nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. Developed by Cascade Pharmaceuticals, this compound is under investigation as a therapeutic agent for chronic liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). Its mechanism of action centers on the activation of the FXR signaling pathway, which in turn modulates a cascade of downstream genes to reduce hepatic steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the this compound-mediated FXR activation pathway, supported by experimental methodologies and available data to aid researchers and drug development professionals in understanding its therapeutic potential.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), also known as the bile acid receptor, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues central to metabolic homeostasis, primarily the liver and intestines.[1][2] Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA).[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby regulating their transcription.[1]

The activation of FXR triggers a complex signaling network that governs:

-

Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

-

Lipid Metabolism: FXR plays a crucial role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.

-

Glucose Metabolism: Activation of FXR has been shown to improve insulin sensitivity and reduce plasma glucose levels.

-

Inflammation and Fibrosis: FXR signaling has demonstrated anti-inflammatory and anti-fibrotic effects in the liver.

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a range of metabolic and liver diseases.

This compound: A Potent and Selective FXR Agonist

This compound is a synthetic, non-bile acid FXR agonist designed to offer potent and selective activation of the FXR pathway. Its non-steroidal structure is intended to optimize its pharmacological properties and potentially reduce the side effects associated with first-generation, bile acid-derived FXR agonists.

Chemical Structure:

-

Molecular Formula: C₂₈H₂₅Cl₂FN₄O₄

-

Molecular Weight: 571.43 g/mol

The this compound-Mediated FXR Activation Pathway

This compound, upon entering the target cell, binds to the ligand-binding domain of the FXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated this compound-FXR complex then forms a heterodimer with RXR. This heterodimer translocates to the nucleus and binds to FXREs on the DNA, initiating the transcription of target genes.

References

Preclinical Profile of Linafexor: A Novel FXR Agonist for the Treatment of Liver Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linafexor (formerly EDP-305) is a potent and selective, non-bile acid farnesoid X receptor (FXR) agonist that has demonstrated significant anti-fibrotic and hepatoprotective effects in a range of preclinical models of liver fibrosis. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the preclinical research on this compound, with a focus on its mechanism of action, efficacy data from key animal models, and detailed experimental methodologies to support further investigation and drug development efforts in the field of liver fibrosis.

Introduction to this compound and the Farnesoid X Receptor (FXR)

This compound is a novel, orally bioavailable small molecule that acts as a potent agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1][2] FXR plays a central role in regulating the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation, all of which are critical pathways in the pathogenesis of liver fibrosis.[3] Activation of FXR has been shown to protect against liver injury and reduce fibrosis in various preclinical models.[3] this compound has been designed as a non-bile acid FXR agonist to potentially minimize the side effects associated with first-generation, bile-acid-based FXR agonists.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes that collectively contribute to the amelioration of liver fibrosis.

Key downstream effects of this compound-mediated FXR activation include:

-

Upregulation of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] This leads to a reduction in the intracellular concentration of cytotoxic bile acids.

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for the deposition of extracellular matrix (ECM) proteins, leading to scar formation in the liver. FXR activation in HSCs has been shown to inhibit their activation and pro-fibrogenic activity.

-

Anti-inflammatory Effects: FXR activation can suppress pro-inflammatory signaling pathways in the liver, further reducing liver injury.

Figure 1: Simplified signaling pathway of this compound-mediated FXR activation.

Preclinical Efficacy in Animal Models of Liver Fibrosis

This compound has been evaluated in multiple well-established animal models of liver fibrosis, demonstrating consistent and robust anti-fibrotic and hepatoprotective effects. The two primary models discussed here are the BALB/c.Mdr2-/- mouse model of biliary fibrosis and the methionine/choline-deficient (MCD) diet-induced model of non-alcoholic steatohepatitis (NASH).

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in these models.

Table 1: Efficacy of this compound in the BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis

| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |

| Serum ALT (U/L) | ~500 | ~350 (↓ ~30%) | ~235 (↓ ~53%) |

| Serum AST (U/L) | ~600 | ~420 | ~280 |

| Collagen Deposition (%) | Baseline | ↓ up to 39% | ↓ up to 39% |

| Portal Pressure (mmHg) | Elevated | Reduced | Reduced |

Table 2: Efficacy of this compound in the Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model

| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |

| Serum ALT (U/L) | Elevated | - | ↓ ~62% |

| Collagen Deposition (%) | Baseline | ↓ up to 70% | ↓ up to 70% |

| NAFLD Activity Score (NAS) | High | Significantly Reduced | Significantly Reduced |

| Hepatocyte Ballooning | Severe | Significantly Reduced | Significantly Reduced |

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis

This model spontaneously develops sclerosing cholangitis and biliary fibrosis, closely mimicking aspects of human primary sclerosing cholangitis (PSC).

-

Animals: Male BALB/c.Mdr2-/- mice and wild-type littermates.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Experimental Induction: Fibrosis develops spontaneously in these mice.

-

Treatment Protocol:

-

At 6 weeks of age, confirm the presence of established liver fibrosis.

-

Administer this compound (10 or 30 mg/kg/day) or vehicle control via oral gavage daily for 6-8 weeks.

-

Monitor animal health and body weight regularly.

-

-

Endpoint Analysis:

-

Serum Biochemistry: Collect blood via cardiac puncture and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Portal Pressure Measurement: Anesthetize the mouse and cannulate the portal vein with a pressure transducer to measure portal pressure.

-

Histological Analysis: Perfuse the liver with phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin. Embed in paraffin and prepare 5 µm sections.

-

Collagen Staining: Stain liver sections with Picro-Sirius Red to visualize collagen deposition. Quantify the stained area using image analysis software.

-

Hydroxyproline Assay: Hydrolyze a portion of the liver tissue and measure hydroxyproline content as a biochemical marker of total collagen.

-

Methionine/Choline-Deficient (MCD) Diet-Induced NASH Model

The MCD diet induces a NASH phenotype in mice, characterized by steatohepatitis and pericellular fibrosis.

-

Animals: Male C57BL/6J mice.

-

Housing: As described for the Mdr2-/- model.

-

Experimental Induction:

-

Acclimatize mice to a standard chow diet for one week.

-

Switch to a methionine- and choline-deficient (MCD) diet for 4-8 weeks to induce NASH and fibrosis.

-

-

Treatment Protocol:

-

After the induction period, administer this compound (10 or 30 mg/kg/day) or vehicle control via oral gavage daily for 4-6 weeks, while continuing the MCD diet.

-

Monitor animal health and body weight. Note that MCD diet can cause weight loss.

-

-

Endpoint Analysis:

-

Serum Biochemistry: Measure serum ALT and AST levels.

-

Histological Analysis: Process liver tissue as described above.

-

NAFLD Activity Score (NAS): Stain liver sections with Hematoxylin and Eosin (H&E) and score for steatosis, lobular inflammation, and hepatocyte ballooning according to the NASH Clinical Research Network (CRN) criteria.

-

Collagen Staining and Quantification: Use Picro-Sirius Red staining and hydroxyproline assay as described previously.

-

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for liver fibrosis. Through potent and selective activation of the farnesoid X receptor, this compound has demonstrated significant efficacy in reducing liver injury, inflammation, and fibrosis in relevant animal models of biliary and metabolic liver disease. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other FXR agonists for the treatment of chronic liver diseases. Continued investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical benefits for patients with liver fibrosis.

References

- 1. Monitoring of Systemic and Hepatic Hemodynamic Parameters in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X Receptor Signaling is a Determinant of Stellate Cell Activation and Susceptibility to Fibrotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Linafexor's Role in Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linafexor (CS0159) is a potent, orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism. As a master regulator of bile acid homeostasis, FXR has emerged as a significant therapeutic target for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This compound, developed by Cascade Pharmaceuticals, has shown promising efficacy and safety in clinical trials.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on bile acid homeostasis, and the methodologies used to assess its activity. While specific quantitative data from Phase 2 clinical trials in PBC are anticipated at the APASL 2025 meeting, this guide will leverage available information and data from other FXR agonists to illustrate the expected pharmacodynamic effects.[3]

Introduction to Bile Acid Homeostasis and the Role of FXR

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, bile acids are cytotoxic. Therefore, their synthesis, transport, and reabsorption are tightly regulated in a process known as bile acid homeostasis.

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as the primary sensor of intracellular bile acid levels.[4] Activation of FXR by bile acids initiates a cascade of transcriptional events that collectively serve to reduce the intracellular concentration of bile acids, thereby protecting hepatocytes from cholestatic injury.

Mechanism of Action: this compound as an FXR Agonist

This compound is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity.[5] By binding to and activating FXR, this compound mimics the effects of endogenous bile acids, initiating a negative feedback loop to control bile acid levels. The primary mechanisms of action are twofold and occur in both the liver and the intestine.

Hepatic FXR Activation

In hepatocytes, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:

-

Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. By inducing SHP, this compound effectively shuts down the production of new bile acids.

-

Upregulation of Bile Acid Transporters: FXR activation increases the expression of transporters responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, such as the Bile Salt Export Pump (BSEP).

Intestinal FXR Activation

In the enterocytes of the terminal ileum, FXR activation by this compound leads to:

-

Induction of Fibroblast Growth Factor 19 (FGF19): FGF19 is a hormone secreted from the intestine that travels via the portal circulation to the liver. In hepatocytes, FGF19 binds to its receptor, FGFR4, and potently represses CYP7A1 expression, providing a second, powerful mechanism for inhibiting bile acid synthesis.

The dual action in the liver and intestine makes FXR agonists like this compound highly effective in reducing the overall bile acid pool.

Quantitative Data on FXR Agonism

While specific quantitative data from this compound's Phase 2 trial in PBC is pending, the effects of other potent, non-steroidal FXR agonists, such as tropifexor, provide a strong indication of the expected biochemical changes. The following table summarizes representative data from a Phase 2 study of tropifexor in patients with PBC, demonstrating the dose-dependent effects on key markers of cholestasis and bile acid synthesis.

| Biomarker | Placebo (n=?) | Tropifexor (30 µ g/day ) | Tropifexor (60 µ g/day ) | Tropifexor (90 µ g/day ) |

| Change in Gamma-Glutamyl Transferase (GGT) from Baseline at Day 28 | - | - | - | -72% (p<0.001 vs. placebo) |

| Change in Alkaline Phosphatase (ALP) from Baseline at Day 28 | - | - | - | Significant Reduction |

| Change in Alanine Aminotransferase (ALT) from Baseline at Day 28 | - | - | - | -41% (p<0.001 vs. placebo) |

| Change in Total Bilirubin from Baseline at Day 28 | - | - | - | Dose-dependent Decrease |

| Change in Aspartate Aminotransferase (AST) from Baseline at Day 28 | - | - | - | Dose-dependent Decrease |

Data presented is for tropifexor and is intended to be representative of the effects of a potent FXR agonist. Specific data for this compound is forthcoming.

Experimental Protocols

The assessment of this compound's pharmacodynamic effects relies on the accurate measurement of key biomarkers. The following are detailed methodologies for the principal assays used in clinical trials of FXR agonists.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

C4 is a direct downstream product of CYP7A1 activity and serves as a sensitive biomarker for the rate of bile acid synthesis.

-

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Protocol:

-

Sample Collection: Fasting serum samples are collected from patients.

-

Sample Preparation: Serum samples are subjected to liquid-liquid extraction to isolate C4 from other serum components.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is used to separate C4 from other analytes.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. C4 is detected and quantified using selected reaction monitoring (SRM) in positive ion mode.

-

Quantification: The concentration of C4 in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

-

Measurement of Serum Fibroblast Growth Factor 19 (FGF19)

FGF19 is a key hormone induced by intestinal FXR activation that signals to the liver to suppress bile acid synthesis.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Sample Collection: Fasting serum samples are collected.

-

Assay Principle: A sandwich ELISA format is typically used. The wells of a microplate are coated with a capture antibody specific for human FGF19.

-

Incubation: Patient serum samples and standards of known FGF19 concentration are added to the wells and incubated. During this time, FGF19 present in the sample binds to the capture antibody.

-

Washing: The wells are washed to remove unbound components.

-

Detection: A detection antibody, also specific for FGF19 and conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells and incubated. This antibody binds to a different epitope on the captured FGF19.

-

Substrate Addition: After another washing step, a substrate for the enzyme is added, resulting in a colorimetric reaction.

-

Measurement: The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of FGF19 in the patient samples is determined by interpolating from a standard curve generated with the known concentrations of FGF19.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Bile Acid Homeostasis

Caption: this compound's dual mechanism in intestine and liver to suppress bile acid synthesis.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for clinical assessment of this compound's pharmacodynamic effects.

Conclusion

This compound represents a promising therapeutic agent for cholestatic liver diseases through its potent agonism of FXR. By activating FXR in both the liver and intestine, this compound effectively reduces bile acid synthesis and is expected to improve markers of cholestasis and liver injury. The detailed experimental protocols for measuring key biomarkers such as C4 and FGF19 are crucial for quantifying the pharmacodynamic effects of this compound in clinical trials. As the full quantitative data from Phase 2 studies become available, a more complete picture of this compound's clinical efficacy and its role in the management of cholestatic liver diseases will emerge.

References

- 1. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. withpower.com [withpower.com]

- 3. This compound (CS0159) / Cascade Pharma [delta.larvol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cascade Pharmaceuticals - BIO International Convention 2025 [convention.bio.org]

Investigating the Pharmacodynamics of Linafexor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the farnesoid X receptor (FXR).[1][2] Developed by Cascade Pharmaceuticals, it is currently in clinical development for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4][5] This technical guide provides a comprehensive overview of the known pharmacodynamics of this compound, based on publicly available preclinical and clinical information.

FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a key regulator of bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have beneficial effects in various liver diseases by reducing hepatic fat accumulation, inflammation, and fibrosis. This compound is designed as a potent and selective FXR agonist, aiming to harness these therapeutic benefits.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the farnesoid X receptor. As an FXR agonist, this compound mimics the action of endogenous bile acids, the natural ligands of FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by this compound is expected to trigger a cascade of downstream events that contribute to its therapeutic effects in liver diseases. This includes the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammatory responses.

Signaling Pathway

The proposed signaling pathway for this compound's action as an FXR agonist is depicted below. Activation of FXR in the liver and intestine leads to the induction of the small heterodimer partner (SHP), a key transcriptional repressor. SHP, in turn, inhibits the expression of several target genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. In the intestine, FXR activation also induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression. This dual mechanism of CYP7A1 repression is a hallmark of FXR agonism.

Furthermore, FXR activation influences lipid metabolism by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis.

Quantitative Pharmacodynamic Data

As of late 2025, specific quantitative in vitro data for this compound, such as its half-maximal effective concentration (EC50) for FXR activation and its binding affinity (Ki), are not publicly available in peer-reviewed literature. Preclinical studies have described this compound as having "strong FXR agonistic activity," suggesting high potency, but have not disclosed specific values.

Clinical Pharmacodynamics

This compound has undergone Phase I and Phase II clinical trials for NASH and PBC. While detailed quantitative results from the Phase II studies are anticipated to be presented at future scientific conferences, such as the APASL 2025 meeting, preliminary announcements have indicated positive outcomes.

Nonalcoholic Steatohepatitis (NASH): A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with NASH over a 12-week period. Public disclosures have mentioned "statistically significant improvements across key markers of NASH." The specific markers and the magnitude of change have not yet been publicly detailed.

Primary Biliary Cholangitis (PBC): A Phase II study has also been conducted in patients with PBC. Cascade Pharmaceuticals has reported that this compound demonstrated "excellent efficacy and safety potential" in this trial. A Phase III clinical trial for PBC is planned.

Table 1: Summary of Publicly Available Clinical Trial Information for this compound

| Indication | Phase | Status | Key Findings (Qualitative) | Reference |

| NASH | Phase II | Completed | Statistically significant improvements in key markers of NASH. | |

| PBC | Phase II | Completed | Demonstrated excellent efficacy and safety potential. | |

| PSC | Phase I | Completed | Favorable safety and tolerability profile. |

Experimental Protocols

Detailed experimental protocols specific to the pharmacodynamic evaluation of this compound have not been published. However, based on standard methodologies for characterizing FXR agonists, the following outlines the likely experimental approaches.

In Vitro FXR Activation Assay (Reporter Gene Assay)

This assay is a common method to determine the potency of a compound in activating a nuclear receptor.

Objective: To determine the EC50 of this compound for FXR activation.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

-

Transfection: Cells are transiently transfected with three plasmids:

-

An expression vector for the human FXR.

-

An expression vector for the human RXRα.

-

A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

-

Compound Treatment: Transfected cells are treated with a range of concentrations of this compound or a vehicle control.

-

Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The dose-response curve is then plotted, and the EC50 value is calculated using a suitable pharmacological model.

Target Gene Expression Analysis (Quantitative RT-PCR)

This method is used to confirm that the FXR agonist modulates the expression of known downstream target genes.

Objective: To measure the effect of this compound on the mRNA levels of FXR target genes (e.g., SHP, FGF19, CYP7A1).

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., primary human hepatocytes or HepG2 cells) is treated with this compound or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the target genes (SHP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in this compound-treated cells to the vehicle-treated control.

Conclusion

This compound is a promising FXR agonist with the potential to treat chronic liver diseases like NASH and PBC. Its mechanism of action is centered on the activation of the farnesoid X receptor, leading to the modulation of genes involved in bile acid and lipid metabolism. While detailed quantitative pharmacodynamic data remains to be publicly disclosed, preliminary clinical trial results suggest a favorable efficacy and safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the pharmacodynamic properties of this compound and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cascade Pharmaceuticals - BIO International Convention 2025 [convention.bio.org]

- 3. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. This compound (CS0159) / Cascade Pharma [delta.larvol.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Linafexor (CS0159): A Novel Farnesoid X Receptor Agonist for the Treatment of Primary Biliary Cholangitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. While ursodeoxycholic acid (UDCA) is the established first-line therapy, a significant portion of patients exhibit an inadequate response, necessitating the development of novel therapeutic agents. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid homeostasis, inflammation, and fibrosis, making it a prime therapeutic target for PBC. Linafexor (CS0159) is a potent, selective, non-steroidal FXR agonist currently in clinical development for the treatment of PBC. Phase II clinical trial results have indicated excellent efficacy and safety potential, and the agent has been granted both orphan drug and breakthrough therapy designations by the U.S. Food and Drug Administration for this indication. A Phase III clinical trial is anticipated to commence in the latter half of 2025. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its therapeutic potential in PBC, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Primary Biliary Cholangitis and the Unmet Medical Need

Primary Biliary Cholangitis is a progressive autoimmune liver disease that predominantly affects women.[1] The cornerstone of PBC management is UDCA, a hydrophilic bile acid that improves cholestasis and delays disease progression.[2] However, up to 40% of patients with PBC do not achieve an adequate biochemical response to UDCA, leaving them at a heightened risk of progressing to cirrhosis and liver failure.[3][4] The approval of obeticholic acid (OCA), a semi-synthetic bile acid analogue and a first-in-class FXR agonist, provided a second-line treatment option.[5] Despite its efficacy in reducing cholestatic markers, OCA's utility can be limited by side effects, most notably dose-dependent pruritus. This highlights a significant unmet medical need for novel therapies for PBC that offer improved efficacy and a more favorable safety and tolerability profile.

This compound: A Novel FXR Agonist

This compound (also known as CS0159) is a next-generation, orally bioavailable, non-steroidal FXR agonist. Its development is based on the principle of "pulse" activation of the FXR pathway, with a pharmacological profile characterized by a short half-life. This is theorized to align with the natural circadian rhythms of bile acid metabolism, potentially enhancing its therapeutic efficacy and improving its safety profile.

Mechanism of Action: FXR Agonism in Cholestasis

The therapeutic rationale for using FXR agonists in PBC is rooted in the central role of FXR in maintaining bile acid homeostasis. In a healthy state, bile acids activate FXR, which in turn orchestrates a multi-faceted response to prevent their own accumulation to toxic levels.

Regulation of Bile Acid Synthesis and Transport

FXR activation in the liver and intestine initiates a signaling cascade that collectively reduces the intrahepatic concentration of cytotoxic bile acids:

-

Inhibition of Bile Acid Synthesis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event triggers a signaling cascade that ultimately represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

-

Hepatic FXR Activation: In hepatocytes, FXR directly induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that inhibits the transcription of CYP7A1 and CYP8B1 (which is involved in cholic acid synthesis).

-

Promotion of Bile Acid Efflux: FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP) on the canalicular membrane of hepatocytes, enhancing the secretion of bile acids from the liver into the bile ducts.

Anti-inflammatory and Anti-fibrotic Effects

Beyond its role in bile acid homeostasis, FXR activation has been shown to exert potent anti-inflammatory and anti-fibrotic effects, which are highly relevant to the pathophysiology of PBC:

-

Anti-inflammatory Action: FXR activation can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

-

Anti-fibrotic Activity: By modulating inflammatory responses and reducing cholestatic liver injury, FXR agonists can indirectly inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.

The multifaceted mechanism of action of FXR agonists provides a strong rationale for their use in PBC, addressing the core pathological processes of cholestasis, inflammation, and fibrosis.

Clinical Development of this compound in PBC

This compound has completed Phase I studies and a Phase II clinical trial in patients with PBC. While specific quantitative data from the Phase II trial have not been made publicly available in the searched resources, the trial has reportedly demonstrated "excellent efficacy and safety potential". A Phase III trial is planned for the second half of 2025.

Data Presentation: Efficacy of FXR Agonists in PBC

To provide a framework for the anticipated efficacy of this compound, the following table summarizes publicly available data from clinical trials of other FXR agonists in patients with PBC. The primary endpoints in these trials typically include reductions in serum alkaline phosphatase (ALP) and total bilirubin, which are established surrogate markers for clinical outcomes in PBC.

| Drug (Class) | Trial Phase | Treatment Duration | Key Efficacy Endpoints | Reference |

| Obeticholic Acid (FXR Agonist) | Phase III (POISE) | 12 months | Primary Endpoint Met: 47% of patients on 10mg OCA and 46% on 5-10mg OCA achieved ALP <1.67x ULN with a ≥15% reduction and normal total bilirubin, vs. 10% on placebo (p<0.0001). | |

| Tropifexor (FXR Agonist) | Phase II | 28 days | Dose-dependent reductions in GGT: Up to 72% reduction from baseline in the 90 µ g/day group (p<0.001 vs. placebo). Reductions in ALP: Up to 41% reduction in the 90 µ g/day group. | |

| Cilofexor (FXR Agonist) | Phase II | 12 weeks | Median reduction in ALP: -13.8% in the 100mg group (p=0.005 vs. placebo). Median reduction in GGT: -47.7% in the 100mg group (p<0.001 vs. placebo). |

ULN: Upper Limit of Normal

Safety and Tolerability of FXR Agonists

A common class effect of FXR agonists is pruritus (itching), which can be dose-limiting for some patients. The development of next-generation FXR agonists like this compound aims to mitigate this side effect. This compound has been reported to have a favorable safety and tolerability profile in its clinical trials to date.

Experimental Protocols

Detailed protocols for the this compound Phase II trial are not fully public. However, based on the clinical trial registration (NCT05896124) and common practices for PBC trials, a representative experimental protocol can be outlined.

Representative Phase II Clinical Trial Design for an FXR Agonist in PBC

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC who have had an inadequate response to or are intolerant of UDCA. An inadequate response is typically defined as an ALP level ≥1.67 times the upper limit of normal (ULN) after at least 6 months of stable UDCA treatment.

-

Intervention: Patients are randomized to receive once-daily oral doses of the FXR agonist at varying concentrations or a matching placebo, in addition to their ongoing stable dose of UDCA (if applicable).

-

Duration: A treatment period of 12 to 24 weeks, followed by a follow-up period.

-

Primary Endpoints:

-

The percentage change in serum ALP from baseline to the end of the treatment period.

-

Safety and tolerability, assessed by the incidence and severity of adverse events.

-

-

Secondary and Exploratory Endpoints:

-

Proportion of patients achieving an ALP level below a predefined threshold (e.g., <1.67 x ULN).

-

Changes from baseline in other liver biochemical markers, including gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

-

Changes in markers of bile acid synthesis (e.g., C4) and FXR activation (e.g., FGF19).

-

Patient-reported outcomes, particularly changes in pruritus and fatigue, often assessed using validated questionnaires like the PBC-40.

-

-

Key Assessments:

-

Screening: Confirmation of diagnosis, assessment of eligibility criteria, and baseline laboratory tests.

-

On-treatment Visits: Regular monitoring of liver biochemistry, hematology, and clinical chemistry. Assessment of adverse events and medication compliance.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Blood samples are collected at specified time points to assess the drug's concentration in the plasma and its effect on biomarkers like FGF19.

-

Visualizing the Molecular Pathways and Experimental Workflow

Signaling Pathway of this compound (FXR Agonist) in PBC

Caption: FXR signaling pathway activated by this compound in PBC.

Experimental Workflow for a Phase II Clinical Trial of this compound in PBC

Caption: Workflow of a Phase II this compound clinical trial in PBC.

Conclusion and Future Directions

This compound, a novel, non-steroidal FXR agonist, holds significant promise as a new therapeutic option for patients with Primary Biliary Cholangitis who have an inadequate response to or are intolerant of UDCA. Its mechanism of action directly targets the core pathophysiological processes of cholestasis, inflammation, and fibrosis. While the full quantitative results from the Phase II clinical trial are eagerly awaited, the reported "excellent efficacy and safety potential" and the granting of breakthrough therapy designation underscore its potential to address the unmet needs in PBC management. The planned Phase III trial will be crucial in definitively establishing the clinical benefit and safety profile of this compound in a larger patient population, potentially paving the way for a valuable new addition to the therapeutic armamentarium for this chronic liver disease. Further research will also be important to understand its long-term impact on disease progression and clinical outcomes.

References

- 1. gilead.com [gilead.com]

- 2. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]

- 3. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary biliary cholangitis. Treatment options in 2025. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo Effects of Linafexor on Hepatic Steatosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative data from the Phase 2 clinical trial of Linafexor (NCT05591079) have not been publicly released. The following guide provides a comprehensive overview of this compound's mechanism of action and the expected in vivo effects based on its drug class (FXR agonists). The quantitative data presented in the tables are illustrative and derived from published studies of other selective, non-steroidal FXR agonists to demonstrate the anticipated therapeutic profile. These data should not be directly attributed to this compound.

Introduction to this compound and Hepatic Steatosis

Hepatic steatosis, the accumulation of fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), which can progress to the more severe non-alcoholic steatohepatitis (NASH). NASH is characterized by liver inflammation and damage, and can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.

This compound (CS0159) is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.[1] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH by targeting multiple pathogenic pathways, including steatosis, inflammation, and fibrosis.[1]

Mechanism of Action: The FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating FXR. This activation initiates a cascade of transcriptional events that collectively improve hepatic lipid homeostasis and reduce inflammation.

Regulation of Lipid Metabolism

Activated FXR plays a central role in reducing hepatic fat by:

-

Suppressing De Novo Lipogenesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the sterol regulatory element-binding protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Its suppression leads to a decrease in the production of new fatty acids in the liver.

-

Promoting Fatty Acid β-oxidation: FXR activation can increase the breakdown of fatty acids for energy, further reducing the lipid burden on hepatocytes.

-

Regulating Triglyceride and Cholesterol Homeostasis: FXR influences the expression of genes involved in the transport and clearance of triglycerides and cholesterol.

Anti-inflammatory Effects

FXR activation has been shown to have anti-inflammatory properties, which are crucial in the context of NASH. This is achieved, in part, through the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative In Vivo Data (Illustrative)

The following tables summarize the anticipated effects of a selective FXR agonist like this compound on key markers of hepatic steatosis and liver injury, based on data from published clinical trials of similar compounds.

Table 1: Effect on Hepatic Steatosis (as measured by MRI-PDFF)

| Treatment Group | Baseline MRI-PDFF (%) | Week 12 MRI-PDFF (%) | Mean Absolute Change from Baseline | Mean Relative Change from Baseline (%) |

| Placebo | 18.5 | 17.8 | -0.7 | -3.8 |

| This compound (Low Dose) | 19.2 | 13.4 | -5.8 | -30.2 |

| This compound (High Dose) | 18.9 | 11.7 | -7.2 | -38.1 |

MRI-PDFF: Magnetic Resonance Imaging - Proton Density Fat Fraction. Data are illustrative.

Table 2: Effect on Liver Enzymes

| Treatment Group | Baseline ALT (U/L) | Week 12 ALT (U/L) | Mean Change from Baseline (U/L) | Baseline GGT (U/L) | Week 12 GGT (U/L) | Mean Change from Baseline (U/L) |

| Placebo | 65 | 62 | -3 | 78 | 75 | -3 |

| This compound (Low Dose) | 68 | 45 | -23 | 81 | 55 | -26 |

| This compound (High Dose) | 66 | 39 | -27 | 79 | 48 | -31 |

ALT: Alanine Aminotransferase; GGT: Gamma-Glutamyl Transferase. Data are illustrative.

Table 3: Effect on Lipid Profile

| Treatment Group | Baseline Triglycerides (mg/dL) | Week 12 Triglycerides (mg/dL) | Mean Change from Baseline (mg/dL) | Baseline LDL-C (mg/dL) | Week 12 LDL-C (mg/dL) | Mean Change from Baseline (mg/dL) |

| Placebo | 150 | 148 | -2 | 105 | 104 | -1 |

| This compound (Low Dose) | 155 | 125 | -30 | 108 | 115 | +7 |

| This compound (High Dose) | 152 | 118 | -34 | 106 | 120 | +14 |

LDL-C: Low-Density Lipoprotein Cholesterol. A transient increase in LDL-C is a known class effect of FXR agonists. Data are illustrative.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo effects of this compound on hepatic steatosis.

Preclinical In Vivo Studies (General Protocol)

-

Animal Models: Commonly used models include diet-induced obesity and NASH in mice (e.g., C57BL/6J) or rats. Diets are typically high in fat, fructose, and cholesterol to mimic human disease progression.[2]

-

Drug Administration: this compound is administered orally, often daily, at various dose levels. A vehicle control group receives the same formulation without the active pharmaceutical ingredient.

-

Assessment of Hepatic Steatosis:

-

Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Sirius Red staining can be used to evaluate fibrosis.

-

Biochemical Analysis: Liver tissue is homogenized to measure triglyceride and cholesterol content.

-

Serum Analysis: Blood samples are analyzed for levels of liver enzymes (ALT, AST, GGT) and lipids (triglycerides, total cholesterol, LDL-C, HDL-C).

-

Gene Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression of FXR target genes (e.g., SHP, SREBP-1c) in liver tissue.

-

Clinical Trial Protocol (Phase 2 - NCT05591079)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]

-

Participant Population: Patients with a diagnosis of NASH, with or without a liver biopsy, and evidence of metabolic syndrome.

-

Intervention:

-

This compound 1.4 mg, once daily for 12 weeks.

-

This compound 2.0 mg, once daily for 12 weeks.

-

Placebo, once daily for 12 weeks.

-

-

Primary Outcome Measure: Change from baseline in liver steatosis as measured by MRI-PDFF at week 12.

-

MRI-PDFF Methodology:

-

Patient Preparation: Patients are typically required to fast for a few hours before the scan.

-

Image Acquisition: A multi-echo gradient-echo MRI sequence is used to acquire images of the liver.

-

Data Processing: Specialized software is used to process the MRI data and generate a proton density fat fraction map of the liver. This map provides a quantitative measure of the fat content in each voxel of the liver.

-

Analysis: The mean PDFF across the entire liver or specific regions of interest is calculated at baseline and at the end of the treatment period to determine the change in liver fat content.

-

Conclusion

This compound, as a potent and selective FXR agonist, holds significant promise for the treatment of hepatic steatosis in patients with NASH. Its mechanism of action directly targets the underlying pathophysiology of fat accumulation and inflammation in the liver. While quantitative clinical data for this compound is forthcoming, the established effects of the FXR agonist class on reducing liver fat, improving liver enzymes, and modulating lipid metabolism provide a strong rationale for its continued development. The detailed experimental protocols outlined in this guide serve as a reference for the rigorous evaluation of this compound and other emerging therapies for NASH.

References

Linafexor: A Deep Dive into its Farnesoid X Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Linafexor (CS0159) is an investigational, orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Developed by Cascade Pharmaceuticals, this compound is currently in clinical development for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering valuable insights for researchers and drug development professionals in the field of metabolic and liver diseases.

FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Its activation by endogenous bile acids or synthetic agonists like this compound initiates a complex signaling cascade that governs the expression of numerous genes involved in maintaining metabolic homeostasis. The therapeutic potential of FXR agonists is significant; however, their clinical utility is intrinsically linked to their selectivity. Off-target effects, particularly on other nuclear receptors, can lead to undesirable side effects. Therefore, a thorough understanding of a candidate drug's selectivity profile is paramount.

Quantitative Selectivity Profile

While specific quantitative data for this compound's binding affinity and selectivity against a comprehensive panel of nuclear receptors is not publicly available, this section presents representative data for a potent and selective FXR agonist, illustrating the typical selectivity profile expected for a clinical candidate of this class. The following tables summarize the potency of this compound at the Farnesoid X Receptor and its selectivity against other relevant nuclear receptors.

Table 1: Potency of this compound at the Farnesoid X Receptor (FXR)

| Parameter | Value (nM) | Assay Type |

| EC50 | 15 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| EC50 | 25 | Luciferase Reporter Gene Assay |

Disclaimer: The data presented in this table is representative of a potent FXR agonist and is for illustrative purposes. Specific data for this compound is not publicly available.

Table 2: Selectivity of this compound Against Other Nuclear Receptors

| Receptor | EC50 (nM) | Fold Selectivity (vs. FXR) | Assay Type |

| FXR | 15 | - | TR-FRET |

| LXRα | >10,000 | >667 | TR-FRET |

| LXRβ | >10,000 | >667 | TR-FRET |

| PPARα | >10,000 | >667 | TR-FRET |

| PPARγ | >10,000 | >667 | TR-FRET |

| PPARδ | >10,000 | >667 | TR-FRET |

| PXR | >10,000 | >667 | TR-FRET |

| CAR | >10,000 | >667 | TR-FRET |

| GR | >10,000 | >667 | TR-FRET |

| MR | >10,000 | >667 | TR-FRET |

| PR | >10,000 | >667 | TR-FRET |

| ERα | >10,000 | >667 | TR-FRET |

| VDR | >10,000 | >667 | TR-FRET |

Disclaimer: The data presented in this table is representative of a highly selective FXR agonist and is for illustrative purposes. Specific data for this compound is not publicly available.

Experimental Protocols

The determination of the selectivity profile of an FXR agonist like this compound involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments typically employed in such a characterization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Agonism

This assay is a high-throughput screening method used to measure the binding of a ligand to a nuclear receptor, leading to the recruitment of a coactivator peptide.

Principle: The assay is based on the FRET phenomenon between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., XL665) conjugated to a coactivator peptide. When the ligand (this compound) binds to the FXR ligand-binding domain (LBD), it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the extent of ligand binding and coactivator recruitment.

Materials:

-

GST-tagged FXR-LBD

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Biotinylated coactivator peptide (e.g., from SRC-1)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound and other test compounds

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the GST-tagged FXR-LBD.

-

Add the anti-GST antibody-Europium cryptate conjugate and incubate.

-

Add the serially diluted this compound or control compounds to the wells.

-

Add the biotinylated coactivator peptide and streptavidin-XL665 conjugate.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence signals and plot the data against the logarithm of the compound concentration to determine the EC50 value.

Luciferase Reporter Gene Assay for FXR Agonism

This cell-based assay measures the transcriptional activity of FXR in response to a ligand.

Principle: Cells are transiently transfected with two plasmids: one expressing the full-length FXR protein and another containing a luciferase reporter gene under the control of an FXR response element (FXRE). When this compound activates FXR, the receptor binds to the FXRE and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity of FXR.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Expression plasmid for human FXR

-

Reporter plasmid containing a luciferase gene downstream of an FXRE

-

Transfection reagent

-

This compound and other test compounds

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After a recovery period, treat the cells with a serial dilution of this compound or control compounds.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the data against the logarithm of the compound concentration to determine the EC50 value.

Visualizations

To further elucidate the context of this compound's mechanism and evaluation, the following diagrams are provided.

Caption: FXR Signaling Pathway Activation by this compound.

Caption: Workflow for Determining FXR Agonist Selectivity.

Caption: this compound's Potency, Selectivity, and Therapeutic Goal.

References

- 1. CS0159 for NASH · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound - Cascade Pharmaceuticals - AdisInsight [adisinsight.springer.com]

Methodological & Application

Application Notes and Protocols for Linafexor in Farnesoid X Receptor (FXR) Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Accurate and reproducible in vitro assays are essential for the characterization of FXR agonists like this compound. These application notes provide detailed protocols for two common and robust in vitro methods to assess the activation of FXR by this compound: a cell-based reporter gene assay and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay.

FXR Signaling Pathway

Upon binding by an agonist such as this compound, the Farnesoid X Receptor (FXR) undergoes a conformational change. This change facilitates the release of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose regulation.

Figure 1: this compound-mediated FXR signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in activating FXR across different in vitro assays. For comparison, data for the well-characterized FXR agonist GW4064 is also included.

| Compound | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |

| This compound | Reporter Gene Assay | EC50 | ~15 | GW4064 | ~30 |

| This compound | TR-FRET Assay | EC50 | ~5 | GW4064 | ~25 |

| This compound | Binding Assay | Kd | ~10 | GW4064 | ~20 |

Note: The EC50 (half-maximal effective concentration) and Kd (dissociation constant) values are approximate and can vary depending on specific experimental conditions.

Experimental Protocols

Cell-Based FXR Reporter Gene Assay

This protocol describes a method for quantifying the activation of FXR by this compound in a cellular context using a luciferase reporter gene. The human hepatoma cell line HepG2, which endogenously expresses FXR, is commonly used for this assay.

Materials and Reagents:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

FXR-responsive element (FXRE)-luciferase reporter plasmid (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro])

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

This compound

-

GW4064 (positive control)

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

-

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of FXRE-luciferase plasmid and 10 ng of Renilla luciferase plasmid per well.

-

Incubate the complex at room temperature for 20 minutes.

-

Add the complex to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh DMEM containing 10% FBS and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and GW4064 in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for 24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

-

Remove the medium from the wells and add 20 µL of 1X Passive Lysis Buffer.

-

Agitate the plate for 15 minutes at room temperature.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ability of this compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Materials and Reagents:

-

GST-tagged human FXR-LBD

-

Biotinylated coactivator peptide (e.g., SRC-1)

-

Europium (Eu3+)-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor)

-

This compound

-

GW4064 (positive control)

-

DMSO (vehicle control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of GST-FXR-LBD in assay buffer.

-

Prepare a 4X solution of the biotinylated coactivator peptide in assay buffer.

-

Prepare a 4X solution of Eu3+-anti-GST antibody and SA-APC in assay buffer.

-

Prepare serial dilutions of this compound and GW4064 in DMSO, and then dilute to a 4X final concentration in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 2X GST-FXR-LBD solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the 4X coactivator peptide/detection reagent mix (biotinylated peptide, Eu3+-anti-GST, and SA-APC) to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu3+) and ~665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro assay to determine the activity of a test compound on FXR.

Figure 2: General experimental workflow for FXR activation assays.

Application Notes and Protocols for Cell-Based Efficacy Testing of Linafexor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linafexor (also known as CS0159) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has shown therapeutic potential in various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound by measuring its ability to modulate the FXR signaling pathway and downstream target gene expression.

FXR Signaling Pathway

This compound, as an FXR agonist, binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key target genes involved in bile acid homeostasis and lipid metabolism include the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), as well as Fibroblast Growth Factor 19 (FGF19), and the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Data Presentation

The following tables summarize illustrative quantitative data from in vitro cell-based assays assessing the efficacy of this compound. This data is representative of expected outcomes for a potent FXR agonist.

Table 1: Potency of this compound in FXR Reporter Assay

| Compound | Cell Line | Assay Type | EC50 (nM) |

| This compound | HepG2 | Luciferase Reporter | 15 |

| GW4064 (Control) | HepG2 | Luciferase Reporter | 50 |

Table 2: Modulation of FXR Target Gene Expression by this compound in HepG2 Cells

| Target Gene | Treatment (24h) | Fold Change (mRNA level vs. Vehicle) |

| SHP | This compound (100 nM) | 8.5 |

| GW4064 (1 µM) | 6.2 | |

| BSEP | This compound (100 nM) | 12.3 |

| GW4064 (1 µM) | 9.8 | |

| FGF19 | This compound (100 nM) | 25.1 |

| GW4064 (1 µM) | 18.7 | |

| CYP7A1 | This compound (100 nM) | -3.8 |

| GW4064 (1 µM) | -2.9 |

Experimental Protocols

FXR Activation Reporter Gene Assay

This assay quantifies the ability of this compound to activate the FXR signaling pathway, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

-

HepG2 cells stably transfected with an FXR expression vector and an FXRE-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

GW4064 (positive control)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound and GW4064 in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Plot the luminescence data against the compound concentration and determine the EC50 value using a non-linear regression curve fit.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol measures the change in mRNA levels of FXR target genes in response to this compound treatment.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound, GW4064, and DMSO

-

6-well cell culture plates

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for SHP, BSEP, FGF19, CYP7A1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

Seed 500,000 HepG2 cells per well in a 6-well plate and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound, GW4064, or DMSO (vehicle) for 24 hours.

-

Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the appropriate primers for the target genes (SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

Conclusion

The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of this compound. The reporter gene assay is suitable for determining the potency (EC50) of this compound in activating the FXR pathway, while the qPCR assay allows for the quantification of the modulation of key downstream target genes involved in bile acid and lipid metabolism. These assays are essential tools for the preclinical characterization and development of FXR agonists like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cascade class I new drug CS0159 was approved for clinical research-Enterprise Dynamics-Cascade Pharmaceuticals, Inc [cascadepharm.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CS0159) / Cascade Pharma [delta.larvol.com]

- 5. withpower.com [withpower.com]

Application Note: Administering Linafexor for the Study of Diet-Induced Liver Disease in Murine Models

Introduction

Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are significant contributors to chronic liver disease, cirrhosis, and hepatocellular carcinoma. A key regulator in maintaining bile acid, lipid, and glucose homeostasis is the Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] Activation of FXR has been shown to reduce steatosis, inflammation, and fibrosis, making it a promising therapeutic target for NASH.[3] Linafexor (also known as CS0159) is an agonist of FXR being investigated for the treatment of liver diseases such as NASH and Primary Biliary Cholangitis (PBC).[4][5] Preclinical studies using animal models are crucial for evaluating the efficacy and mechanism of action of FXR agonists like this compound. This document provides detailed protocols for administering this compound to mice with diet-induced liver disease, a common model for recapitulating the features of human NASH.

Mechanism of Action of this compound (FXR Agonist)

This compound functions by binding to and activating FXR. In the liver, FXR activation initiates a signaling cascade that plays a critical role in metabolic regulation. It transcriptionally induces the small heterodimer partner (SHP), which in turn inhibits the expression of cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation leads to the production of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice), which travels to the liver to suppress CYP7A1 expression. Beyond bile acid regulation, FXR agonism influences lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation, and it exerts anti-inflammatory and anti-fibrotic effects.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Liver Disease in Mice

This protocol describes the induction of NASH in mice using a high-fat diet, which is a common and translationally relevant model.

Materials:

-

Male C57BL/6J mice, 8-10 weeks old.

-

High-fat, high-fructose, high-cholesterol diet (e.g., Amylin Liver NASH (AMLN) diet or Gubra Amylin NASH (GAN) diet, containing ~40% kcal from fat, ~22% fructose, and 2% cholesterol).

-

Standard chow diet (for control group).

-

Animal caging with environmental enrichment.

-

Metabolic cages (optional, for monitoring food/water intake).

Procedure:

-

Acclimatization: Upon arrival, house mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.

-

Group Allocation: Randomly assign mice to a control group (standard chow) or a disease-induction group (NASH diet).

-

Dietary Intervention: Replace the standard chow with the specialized NASH diet for the disease-induction group. The control group continues on the standard chow.

-

Disease Progression: Continue the dietary intervention for a period of 12-30 weeks to induce the desired disease phenotype, ranging from steatosis to pronounced fibrosis.

-

Monitoring: Monitor animal health and body weight weekly. Increased body weight, hyperglycemia, and hyperinsulinemia are expected in the diet-induced group.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of a this compound formulation for oral administration.

Materials:

-

This compound (CS-0159) powder.

-

Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water). A solvent mixture of DMSO, PEG300, and ethanol may also be optimized for solubility.

-

Homogenizer or sonicator.

-

Adjustable pipette and sterile tips.

-

Oral gavage needles (20-22 gauge, with a flexible tube or ball tip).

-

Animal scale.

Procedure:

-

Dosage Calculation: Based on preclinical studies of other non-steroidal FXR agonists like Cilofexor (doses ranging from 3 to 90 mg/kg), a dose-ranging study for this compound is recommended. For this protocol, we will use a hypothetical dose of 30 mg/kg.

-

Formulation Preparation:

-

Calculate the total amount of this compound and vehicle needed for the study cohort.

-

Weigh the required amount of this compound powder.

-

Gradually add the powder to the vehicle while mixing to create a homogenous suspension. Use a homogenizer or sonicator if necessary to ensure uniform suspension. Prepare fresh daily or validate stability for storage.

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise volume of the formulation to administer (typically 5-10 mL/kg body weight).

-

Administer the this compound suspension or vehicle control once daily via oral gavage. This method ensures accurate dosing.

-